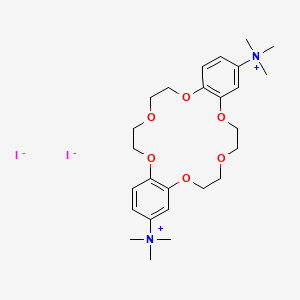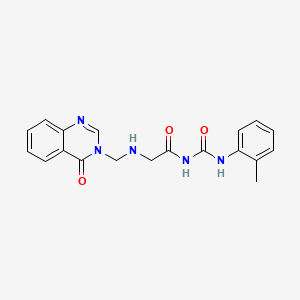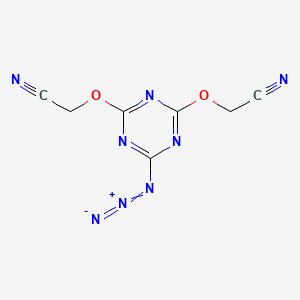
2-Azido-4,6-dicyanomethoxy-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4,6-dicyanomethoxy-s-triazine is a nitrogen-rich compound belonging to the s-triazine family. This compound is known for its high energy content and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine typically involves the reaction of 2-chloro-4,6-dicyanomethoxy-s-triazine with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-4,6-dicyanomethoxy-s-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form triazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reactions are performed under an inert atmosphere to prevent oxidation.
Cycloaddition Reactions: The reactions are carried out in the presence of a catalyst such as copper(I) iodide or ruthenium complexes
Major Products
Substitution Reactions: The major products are substituted triazines with various functional groups.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazole derivatives
Wissenschaftliche Forschungsanwendungen
2-Azido-4,6-dicyanomethoxy-s-triazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azido-4,6-dicyanomethoxy-s-triazine involves the transfer of the azido group to a substrate molecule. This process is facilitated by the formation of a reactive intermediate, which then undergoes nucleophilic attack by the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of cyano groups.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Contains azido groups at different positions and an amine group.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A more complex triazine derivative with multiple azido groups and nitro groups.
Uniqueness
2-Azido-4,6-dicyanomethoxy-s-triazine is unique due to its combination of azido and cyano groups, which impart high reactivity and stability. This makes it a versatile reagent in various chemical reactions and industrial applications .
Eigenschaften
CAS-Nummer |
137522-81-7 |
|---|---|
Molekularformel |
C7H4N8O2 |
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C7H4N8O2/c8-1-3-16-6-11-5(14-15-10)12-7(13-6)17-4-2-9/h3-4H2 |
InChI-Schlüssel |
PYGIKSXPFWWDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)OC1=NC(=NC(=N1)N=[N+]=[N-])OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


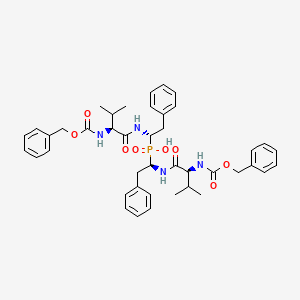
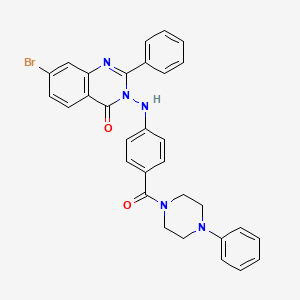

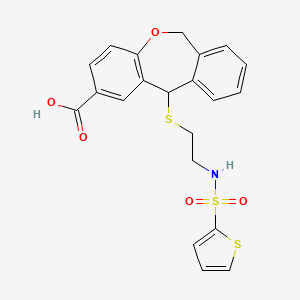
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
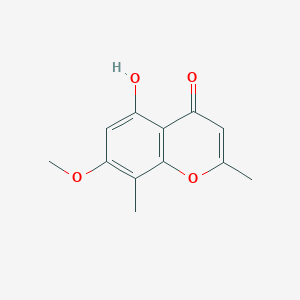
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)


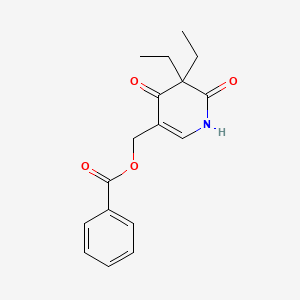
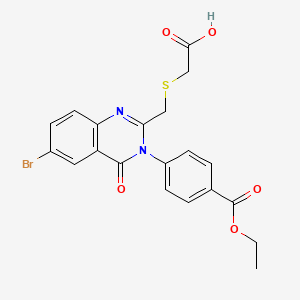
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
